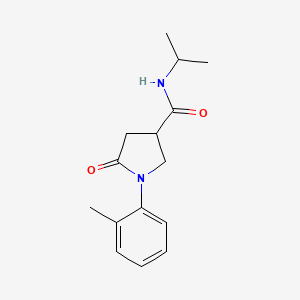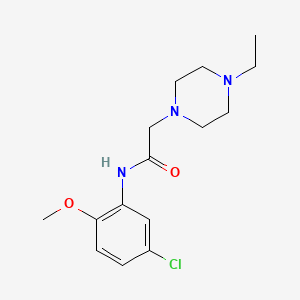![molecular formula C18H23N5O2 B5358280 N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)
N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as APYPU and has been synthesized using different methods.
作用機序
The mechanism of action of APYPU is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting these enzymes, APYPU may increase the levels of acetylcholine, thereby improving cognitive function.
Biochemical and Physiological Effects:
APYPU has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. APYPU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential to treat Alzheimer's disease by improving cognitive function and reducing the accumulation of amyloid-beta plaques in the brain.
実験室実験の利点と制限
One of the advantages of using APYPU in lab experiments is its potential to inhibit the growth of cancer cells and treat Alzheimer's disease. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its potential application.
将来の方向性
There are several future directions for the study of APYPU. One potential direction is the synthesis of analogs of this compound with improved solubility and bioavailability. Another direction is the study of the mechanism of action of APYPU to better understand its potential application in various fields. Furthermore, the study of the potential toxicity of this compound is also an important future direction.
合成法
The synthesis method of APYPU involves the reaction of 1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-amine and 2-methylphenyl isocyanate. This reaction results in the formation of APYPU. The synthesis of this compound has been reported in various research papers using different methods, including solvent-free synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis.
科学的研究の応用
APYPU has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in inhibiting the growth of cancer cells, treating Alzheimer's disease, and reducing inflammation. APYPU has also been studied for its antibacterial and antifungal properties. Furthermore, this compound has been used as a building block for the synthesis of other compounds with potential biological activity.
特性
IUPAC Name |
1-[2-(1-acetylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-5-3-4-6-16(13)20-18(25)21-17-7-10-19-23(17)15-8-11-22(12-9-15)14(2)24/h3-7,10,15H,8-9,11-12H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFBNRPDCBQLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)


![ethyl 2-[(3-chlorobenzoyl)amino]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B5358257.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)

![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-bicyclo[2.2.1]hept-2-yl-3-fluorobenzamide](/img/structure/B5358306.png)